![molecular formula C22H23ClO11 B1679552 Peonidin 3-monoglucoside CAS No. 6906-39-4](/img/structure/B1679552.png)
Peonidin 3-monoglucoside
Overview
Description
Peonidin-3-O-glucoside is an anthocyanin. It is found in fruits and berries, in red Vitis vinifera grapes and red wine, in red onions, and in purple corn . It is dark red to purple in color .
Synthesis Analysis
Microbial synthesis of flavonoids from renewable biomass such as glucose and xylose has been considered as a sustainable and environmentally friendly method for large-scale production of flavonoids . A methylated anthocyanin, peonidin 3-O-glucoside, was produced in engineered E. coli by extra expression of an O-methyltransferase .Molecular Structure Analysis
Peonidin-3-O-glucoside is an anthocyanin and its structure involves the glycosylation of the hydroxyls of the anthocyanidins . The presence of a glucose molecule within the structures formed by anthocyanidin reduces their ability to bind to proteins .Chemical Reactions Analysis
Anthocyanins and anthocyanidins can cause an increase in the packing order of the polar heads of lipids, as well as interact with their deeper layers by reducing the fluidity of lipid chains . The compounds tested were capable of forming stable complexes with plasmid DNA .Physical And Chemical Properties Analysis
Peonidin-3-O-glucoside has a molecular weight of 498.86 g/mol . It is off-white to light brown in solid form .Scientific Research Applications
Antioxidant Activity
Peonidin 3-O-glucoside exhibits significant antioxidant properties, which are crucial in scavenging free radicals and protecting cells from oxidative stress. This compound is being investigated for its potential to reduce oxidative damage in various diseases .
Anti-inflammatory Effects
Studies have shown that Peonidin 3-O-glucoside has anti-inflammatory activities. It may play a role in modulating inflammatory processes in the body, which is beneficial for conditions characterized by chronic inflammation .
Cancer Research
There is ongoing research into the effects of Peonidin 3-O-glucoside on tumor cell growth and metastasis, particularly in lung cancer. Its role in inhibiting cancer cell proliferation and reducing metastasis is a promising area of study .
Cardiometabolic Health
Peonidin 3-O-glucoside may influence genes related to PPARα activity , which is associated with lipid metabolism. This suggests potential applications in managing hyperlipidemia and improving cardiometabolic health .
Bone Health
Research indicates that Peonidin 3-O-glucoside can enhance osteoblastogenesis (bone formation) and reduce osteoclastogenesis (bone resorption), which could be beneficial for bone health and conditions like osteoporosis .
Liver Health
There is evidence that Peonidin 3-O-glucoside from purple corncob can ameliorate Nonalcoholic Fatty Liver Disease (NAFLD) by regulating mitochondrial and lysosome functions, thus reducing oxidative stress and inflammation .
Diabetes Management
Peonidin 3-O-glucoside shows inhibitory activity against aldose reductase , an enzyme involved in the development of diabetic complications. This suggests potential use in diabetes management .
Mechanism of Action
Target of Action
Peonidin 3-O-glucoside, an anthocyanin, primarily targets oxidative stress and inflammation in cells . It interacts with reactive oxygen species (ROS) and superoxide anions, which are key players in oxidative stress . It also interacts with the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism .
Mode of Action
Peonidin 3-O-glucoside exerts its effects by inhibiting the excessive production of ROS and superoxide anions, thereby reducing oxidative stress . It also increases glutathione levels and enhances the activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPX), and catalase (CAT) . Furthermore, it interacts with PPARα, possibly activating PPARα-mediated peroxisomal lipid oxidation .
Biochemical Pathways
Peonidin 3-O-glucoside affects several biochemical pathways. It upregulates transcription factor EB (TFEB)-mediated lysosomal function, which plays a crucial role in cellular clearance processes . It also activates the PPARα-mediated peroxisomal lipid oxidation pathway, which is essential for the breakdown of fatty acids .
Pharmacokinetics
Anthocyanins, in general, are known to be water-soluble and can undergo glycosylation, attaching a sugar moiety such as glucose, fructose, mannose, or other similar sugars . This could potentially affect their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of peonidin 3-O-glucoside results in significant reduction of lipid accumulation in cells, particularly in a nonalcoholic fatty liver disease (NAFLD) cell model . It also alleviates inflammation and improves the depletion of mitochondrial content and damage of the mitochondrial electron transfer chain developed concomitantly in the cell model . Moreover, it has been investigated for its potential to inhibit tumor cell growth and reduce metastasis of lung cancer cells .
Action Environment
The action of peonidin 3-O-glucoside can be influenced by various environmental factors. For instance, the presence of a glucose molecule within the structures formed by anthocyanidin reduces their ability to bind to proteins This could potentially affect the compound’s efficacy and stability
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,20-,22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNZDSOEFSAIZ-VXZFYHBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219119 | |
Record name | Peonidin 3-monoglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peonidin 3-monoglucoside | |
CAS RN |
6906-39-4 | |
Record name | Glucopeonidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6906-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Peonidin 3-monoglucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peonidin 3-monoglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEONIDIN 3-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3419IIT8I0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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